molecular formula C22H20N2O3S B2687705 (Z)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide CAS No. 392249-34-2

(Z)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide

Cat. No.: B2687705
CAS No.: 392249-34-2
M. Wt: 392.47
InChI Key: GNFNDIIJXVIVJA-FCQUAONHSA-N
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Description

Historical Context of Benzothiazole-Based Research

The benzothiazole scaffold, first synthesized in 1887 by A. W. Hofmann through the condensation of 2-aminothiophenol with carboxylic acids or aldehydes, has evolved into a cornerstone of heterocyclic chemistry. Early applications focused on industrial uses, such as dye manufacturing, due to its stable aromatic structure and ease of functionalization. By the mid-20th century, researchers recognized its potential in medicinal chemistry, particularly after discovering that substituted benzothiazoles exhibited antimicrobial and antitumor properties. The development of 2-substituted benzothiazoles in the 1990s, including derivatives with ethoxy and methyl groups, marked a turning point in optimizing pharmacokinetic profiles. These advancements laid the groundwork for modern studies on complex hybrids, such as (Z)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide, which integrates a naphthamide moiety to enhance receptor binding.

Significance in Medicinal Chemistry

Benzothiazole derivatives are prized for their versatility as pharmacophores, capable of interacting with diverse biological targets. Their significance stems from:

  • Broad-spectrum activity : Derivatives exhibit antimicrobial, anticancer, and anti-inflammatory properties, as demonstrated by Schiff base analogs tested against HIV-1 and Mycobacterium fortuitum.
  • Structural adaptability : The benzothiazole core supports modifications at the 2-, 3-, and 6-positions, enabling fine-tuning of electronic and steric properties. For instance, ethoxy and methoxy groups at the 6-position enhance solubility, while methyl substitutions at the 3-position improve metabolic stability.
  • Agricultural applications : Recent discoveries, such as the benzothiazole-based biopesticide HBT from Aspergillus sp., highlight their utility beyond human medicine.

These attributes make benzothiazoles indispensable in rational drug design, particularly for addressing multi-drug-resistant pathogens and underexplored therapeutic targets.

Current Research Landscape

Contemporary studies focus on three key areas:

  • Novel synthetic methodologies : Advances include microwave-assisted synthesis and nanocatalyst-driven cyclization, which reduce reaction times and improve yields for derivatives like 2-aminobenzothiazoles.
  • Mechanistic insights : Research on this compound explores its dual inhibition of 5-lipoxygenase and thromboxane synthetase, potentially mitigating inflammatory pathways.
  • Cross-disciplinary applications : The 2024 discovery of HBT, a fungal-derived benzothiazole with potent activity against Spodoptera frugiperda, underscores its role in sustainable agriculture.

Emerging trends also emphasize computational modeling to predict binding affinities and optimize substituent patterns for target selectivity.

Aims and Scope of Research

This article aims to:

  • Elucidate the structural and electronic features of this compound that confer biological activity.
  • Analyze its potential as a template for developing dual-action therapeutics targeting inflammatory and proliferative diseases.
  • Contextualize its synthesis within the broader landscape of benzothiazole chemistry, highlighting innovations in regioselective functionalization.

The scope excludes clinical applications and toxicological assessments, focusing instead on mechanistic and synthetic aspects.

Theoretical Framework for Benzothiazole Derivatives Study

The study of benzothiazole derivatives is grounded in three theoretical pillars:

  • Structure-activity relationships (SAR) : Electron-donating groups at the 6-position (e.g., ethoxy) enhance π-π stacking with aromatic residues in enzyme active sites, as seen in thromboxane synthetase inhibitors.
  • Molecular docking simulations : Predictive models suggest that the naphthamide moiety in this compound occupies hydrophobic pockets in 5-lipoxygenase, disrupting arachidonic acid binding.
  • Retrosynthetic analysis : Strategic disconnection of the benzothiazole-naphthamide hybrid reveals feasible routes via Schiff base formation and cyclocondensation, informed by protocols for analogous compounds.

Table 1: Pharmacological Targets of Select Benzothiazole Derivatives

Derivative Target Enzyme Biological Effect Source
HBT DNA replication machinery Insecticidal
Schiff base analogs HIV-1 reverse transcriptase Antiviral (inactive)
Thromboxane inhibitors Thromboxane synthetase Anti-inflammatory

This framework provides a roadmap for deconstructing the activity of this compound and guiding future derivatization efforts.

Properties

IUPAC Name

N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-methoxynaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3S/c1-4-27-16-9-10-18-20(13-16)28-22(24(18)2)23-21(25)17-11-14-7-5-6-8-15(14)12-19(17)26-3/h5-13H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNFNDIIJXVIVJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC4=CC=CC=C4C=C3OC)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide typically involves the condensation of 6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-one with 3-methoxy-2-naphthoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane or chloroform. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Alkylated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has shown promise as an antibacterial and antifungal agent. Studies have demonstrated its ability to inhibit the growth of various bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial drugs .

Medicine

In medicinal chemistry, this compound is being investigated for its potential as an anticancer agent. Preliminary studies have shown that it can induce apoptosis in cancer cells by targeting specific molecular pathways .

Industry

In the industrial sector, this compound is used as a precursor for the synthesis of dyes and pigments. Its ability to form stable complexes with metals makes it useful in the production of colorants for textiles and other materials .

Mechanism of Action

The mechanism of action of (Z)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide involves its interaction with specific molecular targets in cells. In antibacterial applications, it disrupts the function of bacterial enzymes, leading to cell death. In anticancer applications, it induces apoptosis by activating caspases and other pro-apoptotic proteins .

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s structural analogs can be categorized based on substitutions on the benzothiazole ring and the aromatic ketone/naphthamide moiety:

Compound Name/ID Benzothiazole Substituents Aromatic Substituents Key Functional Groups
Target Compound 6-Ethoxy, 3-methyl 3-Methoxy-2-naphthamide Aroyl-S,N-ketene acetal, imine
(Z)-3q 3-Benzyl, 2-fluoro 2-Fluorophenyl Aroyl-S,N-ketene acetal
(Z)-3ad 4-Bromobenzyl 4-Nitrophenyl Nitro group, bromine substitution
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide (28) 6-Trifluoromethoxy 3,4-Dichlorophenyl acetamide Trifluoromethoxy, chloro groups
6b (triazole derivative) N/A Naphthalen-1-yloxy, 2-nitrophenyl Triazole, nitro, acetamide

Key Observations :

  • Benzothiazole Ring Modifications : The target compound’s 6-ethoxy group contrasts with electron-withdrawing substituents (e.g., nitro in 3ad or trifluoromethoxy in compound 28 ), which alter electronic density and reactivity. The 3-methyl group enhances steric bulk compared to benzyl or bromobenzyl groups in analogs like 3q or 3r .
Physicochemical and Spectroscopic Properties

IR Spectroscopy :

  • The target compound’s carbonyl (C=O) stretch is expected near 1670–1680 cm⁻¹, aligning with acetamide derivatives like 6b (1671–1682 cm⁻¹) .
  • The methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) groups exhibit C-O stretches at ~1250–1275 cm⁻¹, consistent with related compounds .

NMR Data :

  • ¹H NMR : Aromatic protons in the naphthamide moiety (δ 7.2–8.5 ppm) would overlap with signals from benzothiazole and methoxy groups, similar to compound 6b .
  • ¹³C NMR : The imine carbon (C=N) in the benzothiazole ring is anticipated near δ 153–165 ppm, as seen in aroyl-S,N-ketene acetals like 3ad .
Data Table: Key Comparisons
Property/Feature Target Compound (Z)-3ad Compound 28
Molecular Weight (approx.) ~420 g/mol ~460 g/mol ~450 g/mol
Solubility Low in water (high lipophilicity) Moderate in DMSO Low in polar solvents
Key IR Peaks (cm⁻¹) 1675 (C=O), 1254 (C-O) 1676 (C=O), 1535 (NO₂) 1680 (C=O), 1295 (C-N)
Synthetic Yield Not reported 50–60% 45%

Biological Activity

(Z)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and its effects on various biological systems, supported by relevant data and case studies.

Synthesis of the Compound

The synthesis of this compound typically involves several key steps:

  • Formation of Benzothiazole Core : The benzothiazole structure is synthesized through cyclization reactions involving 2-aminothiophenol and appropriate aldehydes or ketones under acidic conditions.
  • Ethoxylation and Methylation : Subsequent reactions introduce ethoxy and methyl groups to the benzothiazole core.
  • Final Condensation : The final product is formed by condensing the modified benzothiazole with 3-methoxy-2-naphthoic acid derivatives in the presence of a base such as triethylamine.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its selective cytotoxicity against various tumor cell lines, including:

Cell Line IC50 (µM)
MDA-MB-231 (breast)15
SK-Hep-1 (liver)20
NUGC-3 (gastric)18

The mechanism of action appears to involve the inhibition of specific enzymes involved in cell proliferation and apoptosis pathways, which may lead to programmed cell death in cancer cells .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses antibacterial and antifungal activities. The minimal inhibitory concentrations (MICs) against several pathogens are summarized below:

Microorganism MIC (µg/mL)
Staphylococcus aureus50
Escherichia coli40
Candida albicans60

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects in preclinical models. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, indicating its potential utility in treating inflammatory diseases .

The biological activity of this compound can be attributed to its interaction with various molecular targets. It is believed to modulate signaling pathways related to cell survival and inflammation by:

  • Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer cell signaling.
  • Modulation of Gene Expression : It can alter the expression levels of genes associated with apoptosis and inflammation.
  • Interaction with Receptors : The compound may bind to specific receptors, influencing cellular responses.

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that treatment with this compound led to a dose-dependent decrease in viability in breast cancer cell lines, correlating with increased apoptosis markers .
  • Antimicrobial Efficacy : In a clinical setting, a formulation containing this compound was tested against drug-resistant strains of bacteria, showing promising results that warrant further investigation .

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